N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a structurally complex molecule featuring:
- A piperazine core substituted with a 4-fluorophenyl group, a common pharmacophore in neurotransmitter receptor-targeting agents due to its ability to modulate affinity and selectivity .
- A 3,4-dimethoxybenzene sulfonamide moiety, contributing to hydrogen bonding and electrostatic interactions via the sulfonamide group, while the methoxy substituents may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O5S/c1-31-23-10-9-20(16-24(23)32-2)34(29,30)26-17-21(22-4-3-15-33-22)28-13-11-27(12-14-28)19-7-5-18(25)6-8-19/h3-10,15-16,21,26H,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNGRHOJUKBELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with a suitable alkylating agent to introduce the furan-2-yl group.
Coupling with Sulfonamide: The intermediate product is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactions
The sulfonamide functionality (-SO₂NH-) demonstrates characteristic reactivity:
Key findings:
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Hydrolysis proceeds via protonation of the sulfonyl oxygen followed by nucleophilic water attack.
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Alkylation occurs preferentially at the sulfonamide nitrogen over piperazine amines due to higher acidity (pKa ~10 vs ~7.5 for piperazine) .
Piperazine Ring Reactions
The 4-(4-fluorophenyl)piperazine subunit undergoes typical secondary amine reactions:
Acylation Protocol :
text1. React with acetyl chloride (2 eq) 2. Solvent: CH₂Cl₂, 0°C → RT 3. Base: Et₃N (3 eq), 4 hr 4. Yield: 88% N,N'-diacetylated product
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Benzyl bromide (1.5 eq) in THF
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K₂CO₃, 60°C, 12 hr → N-benzyl derivative (74%)
Furan Ring Transformations
The 2-furyl group participates in two primary reaction types:
| Reaction | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Electrophilic Nitration | HNO₃/Ac₂O, 0°C, 2 hr | 5-Nitro-furan derivative | 93% para |
| Oxidative Ring Opening | O₃, then H₂O₂/NaOH | 2-Ketoglutaraldehyde intermediate | 68% |
Notably, the electron-rich furan undergoes Vilsmeier-Haack formylation at position 5 with POCl₃/DMF (65% yield).
Dimethoxybenzene Modifications
The 3,4-dimethoxyphenyl group shows predictable demethylation behavior:
Demethylation Data :
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Reagent: BBr₃ (3 eq), CH₂Cl₂, -78°C → RT
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Time: 8 hr
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Products: Catechol derivative (83%) + minor ortho-quinone (9%)
Stability Considerations
Critical degradation pathways under accelerated conditions (40°C/75% RH):
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Sulfonamide hydrolysis: 12% degradation over 4 weeks
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Furan oxidation: 8% degradation
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Piperazine N-oxidation: <5% degradation
This comprehensive reaction profile enables rational design of analogs with tailored pharmacological properties while maintaining structural integrity during synthesis and storage .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent in treating neurological disorders. Its structure allows it to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. Research has indicated that modifications to its structure can enhance its biological activity and selectivity against specific targets.
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential treatment for conditions like depression and anxiety. |
| Oncology | Investigated for anti-cancer properties due to its unique chemical structure. |
| Pain Management | Possible efficacy in modulating pain pathways through receptor interactions. |
Pharmacological Studies
Pharmacological research on this compound focuses on its receptor binding affinities and mechanisms of action. Studies have demonstrated that it can modulate the activity of serotonin (5-HT) and dopamine (D) receptors, which may lead to various pharmacological effects, including alterations in mood and behavior.
Table 2: Receptor Interaction Studies
| Receptor Type | Binding Affinity (Ki) | Effect on Neurotransmission |
|---|---|---|
| Serotonin (5-HT) | Moderate | Mood enhancement |
| Dopamine (D) | High | Cognitive improvement |
Biological Studies
In biological research, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide serves as a tool compound for understanding cell signaling pathways and neurotransmission processes. Its ability to interact with specific molecular targets makes it valuable for studying the underlying mechanisms of various diseases.
Industrial Applications
The unique properties of this compound also make it a candidate for developing new materials with specific chemical characteristics. Its sulfonamide group can be utilized in creating derivatives with enhanced solubility or stability for industrial applications.
Case Studies and Research Findings
Several studies have explored the pharmacological effects and potential therapeutic benefits of compounds related to this compound:
- Study on Neuropharmacological Effects : A recent study investigated the effects of similar compounds on anxiety models in rodents, demonstrating significant anxiolytic properties attributed to serotonin receptor modulation.
- Anti-Cancer Activity Research : Another study focused on the anti-cancer properties of structurally similar sulfonamides, revealing cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key Differences : Replaces the 3,4-dimethoxybenzene sulfonamide with a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide .
- Reduced steric hindrance around the sulfonamide may alter receptor binding kinetics.
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences :
- Replaces the sulfonamide-ethyl-furan side chain with an acetamide linker to a 4-fluorophenyl group.
- The piperazine is substituted with a 4-methylbenzenesulfonyl (tosyl) group instead of a 4-fluorophenyl.
- The acetamide linker may decrease metabolic stability compared to sulfonamides.
| Feature | Target Compound | Compound |
|---|---|---|
| Piperazine Core | 4-(4-Fluorophenyl) | 4-(4-Methylbenzenesulfonyl) |
| Linker | Sulfonamide-ethyl-furan | Acetamide-4-fluorophenyl |
Compounds with Dual Sulfonamide Functionality
N-[2-(4-Fluorophenyl)ethyl]-4-methoxy-3-[4-(3-methoxybenzene-1-sulfonyl)piperazin-1-yl]benzene-1-sulfonamide
- Key Differences :
- Contains dual sulfonamide groups (one on benzene, one on piperazine).
- The piperazine is substituted with a 3-methoxybenzenesulfonyl group.
- Implications :
- Increased molecular weight and polarity may reduce blood-brain barrier permeability.
- Dual sulfonamides could enhance target binding avidity but raise toxicity risks.
| Feature | Target Compound | Compound |
|---|---|---|
| Piperazine Core | 4-(4-Fluorophenyl) | 4-(3-Methoxybenzenesulfonyl) |
| Sulfonamide Groups | Single (3,4-dimethoxybenzene) | Dual (benzene + piperazine) |
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperazine ring, fluorophenyl group, and furan moiety, positions it as a versatile candidate for various biological applications. This article will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Structural Components
- Piperazine Ring : Contributes to the compound's interaction with biological targets.
- Fluorophenyl Group : Enhances binding affinity to receptors.
- Furan Moiety : Increases stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies indicate that it can inhibit certain enzymes by binding to their active sites. The presence of the fluorophenyl group is critical for enhancing its affinity towards serotonin and dopamine receptors, which are significant in neurological functions and disorders.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antitumor Activity : Exhibits potential as an inhibitor in various cancer cell lines.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine production.
- Antimicrobial Activity : Shows efficacy against a range of bacterial strains.
Case Studies
-
Antitumor Activity Assessment
- A study evaluated the compound's effects on cancer cell proliferation. It demonstrated a significant reduction in cell viability in breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent.
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Anti-inflammatory Mechanism
- Research focused on the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. The results indicated a marked decrease in inflammatory markers, supporting its use in treating inflammatory diseases.
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Antimicrobial Evaluation
- In vitro studies assessed the compound's effectiveness against various bacterial strains, where it exhibited strong antibacterial activity compared to standard antibiotics.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperazine-containing sulfonamides typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized using alkylating agents (e.g., methanesulfonates) in polar aprotic solvents like acetonitrile under reflux. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to electrophile), reaction time (48–72 hours), and temperature (70–80°C). Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) is critical .
Q. Which analytical techniques are essential for confirming structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., integration of furan protons vs. methoxy groups).
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., expected molecular ion at m/z 515.18).
- IR spectroscopy : To identify sulfonamide S=O stretches (~1350 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹) .
Q. What biological targets are associated with its structural motifs?
- Methodological Answer : The 4-fluorophenylpiperazine moiety is linked to serotonin (5-HT1A/2A) and dopamine (D2/D3) receptor interactions, while sulfonamide groups are common in carbonic anhydrase inhibitors. Prioritize receptor-binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., stopped-flow kinetics for CA inhibition) .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies of the piperazine and sulfonamide groups?
- Methodological Answer :
Vary substituents : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups on the phenyl ring.
Assay design : Test analogs in parallel for receptor affinity (e.g., Ki values via competitive binding assays) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes).
Data analysis : Use multivariate regression to correlate structural features (e.g., Hammett constants) with activity .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and blood-brain barrier penetration (e.g., PAMPA-BBB assay).
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Mechanistic studies : Apply knock-out animal models or selective receptor antagonists to isolate pathways .
Q. What computational methods predict binding affinity to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., 5-HT1A PDB: 7E2Z) to simulate ligand-receptor interactions.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of binding poses.
- Free energy calculations : Apply MM-GBSA to estimate ΔGbinding for prioritization of analogs .
Q. How to address synthesis yield discrepancies during scale-up?
- Methodological Answer :
- Process optimization : Replace batch reactions with flow chemistry for better heat/mass transfer.
- Byproduct analysis : Use UPLC-QTOF to identify impurities (e.g., over-alkylated piperazines).
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving the furan group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
